molecular formula C12H16N2O2 B7570231 N-[4-(oxolan-3-ylamino)phenyl]acetamide

N-[4-(oxolan-3-ylamino)phenyl]acetamide

Cat. No.: B7570231
M. Wt: 220.27 g/mol
InChI Key: RDGFIXDJCNCDHY-UHFFFAOYSA-N
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Description

N-[4-(Oxolan-3-ylamino)phenyl]acetamide is an acetamide derivative featuring a phenyl group substituted at the para position with an oxolane (tetrahydrofuran) ring linked via an amino group. Its molecular formula is C₁₃H₁₆N₂O₃ (molar mass: 248.28 g/mol). The oxolane moiety introduces a five-membered oxygen-containing heterocycle, which may enhance lipophilicity and influence pharmacokinetic properties such as membrane permeability and metabolic stability .

Properties

IUPAC Name

N-[4-(oxolan-3-ylamino)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-9(15)13-10-2-4-11(5-3-10)14-12-6-7-16-8-12/h2-5,12,14H,6-8H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDGFIXDJCNCDHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of N-[4-(oxolan-3-ylamino)phenyl]acetamide, highlighting differences in substituents and pharmacological activities:

Compound Name Molecular Formula Key Substituents Pharmacological Activity Reference
This compound C₁₃H₁₆N₂O₃ Oxolane-3-ylamino group at para position Not reported
N-(4-Methylphenyl)-2-[(2-oxooxolan-3-yl)amino]acetamide C₁₃H₁₆N₂O₃ 4-Methylphenyl; 2-oxooxolan-3-ylamino Not reported
N-[4-[(4-Methylpiperazinyl)sulfonyl]phenyl]acetamide (Compound 35) C₁₄H₂₀N₃O₃S 4-Methylpiperazinyl sulfonamide Analgesic (comparable to paracetamol)
N-(3-Chloro-4-hydroxyphenyl)acetamide (Compound 4) C₈H₈ClNO₂ 3-Chloro, 4-hydroxy substituents Anti-hypernociceptive
N-[4-({[3-(4-Methoxyphenyl)-isoxazol-5-yl]methyl}sulfamoyl)phenyl]acetamide C₁₉H₁₉N₃O₅S Isoxazole-sulfonamide hybrid Not reported (synthetic focus)
2-Mercapto-N-[4-(phenylamino)phenyl]acetamide C₁₄H₁₃N₂OS Thiol (-SH) group; phenylamino substituent Not reported
Key Observations:

Substituent Influence on Activity: Sulfonamide Derivatives (e.g., Compound 35): The sulfonamide group enhances binding to enzymatic targets, as seen in its analgesic efficacy . In contrast, the oxolane group in the target compound may prioritize different pharmacokinetic properties, such as improved blood-brain barrier penetration due to increased lipophilicity. Halogenated Derivatives (e.g., Compound 4): Chlorine and hydroxyl groups confer anti-hypernociceptive activity, likely through modulation of inflammatory pathways . The oxolane group, being non-polar, might instead target lipid-rich environments or receptors. Heterocyclic Hybrids (e.g., Isoxazole-sulfonamide): These compounds often exhibit enhanced metabolic stability due to rigid heterocyclic structures, but their synthesis is more complex compared to the straightforward acetamide-oxolane linkage .

Thiol vs. The oxolane group, lacking such reactivity, may instead act as a hydrogen-bond acceptor, influencing target affinity.

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